molecular formula C20H21N3O4 B115555 Fradafiban CAS No. 148396-36-5

Fradafiban

Cat. No. B115555
CAS RN: 148396-36-5
M. Wt: 367.4 g/mol
InChI Key: IKZACQMAVUIGPY-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fradafiban is a small molecule that is currently under investigation . It is known as a glycoprotein IIb/IIIa receptor antagonist . This means it blocks the glycoprotein IIb/IIIa receptors, which play a crucial role in platelet aggregation. This aggregation can lead to embolism, a condition that can cause angina .


Molecular Structure Analysis

Fradafiban has the molecular formula C20H21N3O4 . Its average mass is 367.398 Da and its monoisotopic mass is 367.153198 Da .


Physical And Chemical Properties Analysis

Fradafiban has the molecular formula C20H21N3O4 . Its average mass is 367.398 Da and its monoisotopic mass is 367.153198 Da . Further physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Analytical Methods in Antioxidant Activity Assessment

A review discusses various tests used to determine antioxidant activity, applicable in fields ranging from food engineering to medicine. It critically presents tests based on the transfer of a hydrogen atom, such as the ORAC and HORAC tests, and those based on the transfer of one electron like the CUPRAC and FRAP tests. These methods are crucial in analyzing antioxidants and determining the antioxidant capacity of complex samples, providing a background understanding that may be relevant for assessing compounds like Fradafiban (Munteanu & Apetrei, 2021).

Pharmacotherapy for Friedreich Ataxia

A review focuses on the treatment strategies for Friedreich ataxia (FRDA), a rare disease caused by the deficiency of the mitochondrial matrix protein frataxin. It discusses current and emerging therapies aimed at reversing the effects of frataxin deficiency, providing insights into the complex process of developing therapeutic strategies for rare, multisystem disorders. This might be indirectly useful for understanding the comprehensive approach required for developing drugs like Fradafiban (Clay et al., 2019).

Imaging in Neuropharmacological Drug Development

A study evaluating the use of imaging in the development of neuropharmacological drugs surveys New Drug Applications (NDAs) approved over a decade. It discusses the role of imaging, particularly positron emission tomography, in evaluating receptor occupancy or proving the concept of new drugs. This could be relevant for understanding the drug development process, including the assessment of drug actions at the molecular level (Uppoor et al., 2008).

Glycoprotein IIb/IIIa Receptor Antagonists in Cardiovascular Diseases

This review examines glycoprotein IIb/IIIa receptor antagonists, including abciximab, eptifibatide, and various synthetic nonpeptides. It details their effectiveness in reducing the risk of death, acute myocardial infarction, and urgent revascularization procedures, especially in patients undergoing percutaneous coronary interventions. Though not directly related to Fradafiban, understanding the therapeutic implications of receptor antagonists in cardiovascular diseases might provide a backdrop for comprehending the therapeutic potential of other similar compounds (Chong, 1998).

Mechanism of Action

Fradafiban’s mechanism of action involves the inhibition of the glycoprotein IIb/IIIa receptors. These receptors are located on the platelet surface and are the final pathway for platelet aggregation. By blocking these receptors, Fradafiban can prevent platelet aggregation, which may lead to embolism, a cause of angina .

properties

IUPAC Name

2-[(3S,5S)-5-[[4-(4-carbamimidoylphenyl)phenoxy]methyl]-2-oxopyrrolidin-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c21-19(22)14-3-1-12(2-4-14)13-5-7-17(8-6-13)27-11-16-9-15(10-18(24)25)20(26)23-16/h1-8,15-16H,9-11H2,(H3,21,22)(H,23,26)(H,24,25)/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZACQMAVUIGPY-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N[C@@H]1COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=N)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70163979
Record name Fradafiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fradafiban is a glycoprotein IIb/IIIa receptor antagonist. Activation of the platelet glycoprotein (GP IIb/IIIa) receptor on the platelet surface is the final pathway of platelet aggregation that may lead to embolism, which is one on the cause of angina.
Record name Fradafiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Fradafiban

CAS RN

148396-36-5
Record name Fradafiban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148396-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fradafiban [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148396365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fradafiban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fradafiban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70163979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FRADAFIBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ0H2B8YKN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fradafiban
Reactant of Route 2
Fradafiban
Reactant of Route 3
Fradafiban
Reactant of Route 4
Reactant of Route 4
Fradafiban
Reactant of Route 5
Fradafiban
Reactant of Route 6
Fradafiban

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.